molecular formula C9H11F5O4 B465106 4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid CAS No. 303133-80-4

4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid

Cat. No.: B465106
CAS No.: 303133-80-4
M. Wt: 278.17g/mol
InChI Key: AIVLXHLVKWSBPN-UHFFFAOYSA-N
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Description

4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid is a synthetic organic compound with the molecular formula C9H11F5O4 It is characterized by the presence of a ketone group (4-oxo) and a pentafluoropentyl ether group attached to a butanoic acid backbone

Scientific Research Applications

4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,5,5,5-pentafluoropentanol and succinic anhydride.

    Esterification: The first step involves the esterification of 4,4,5,5,5-pentafluoropentanol with succinic anhydride in the presence of a catalyst, such as sulfuric acid, to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pentafluoropentyl ether group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The pentafluoropentyl ether group may enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid: Characterized by the presence of a pentafluoropentyl ether group.

    4-Oxo-4-[(4,4,5,5,5-trifluoropentyl)oxy]butanoic acid: Similar structure but with a trifluoropentyl ether group.

    4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]pentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

The presence of the pentafluoropentyl ether group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which may enhance its effectiveness in various applications compared to similar compounds.

Properties

IUPAC Name

4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F5O4/c10-8(11,9(12,13)14)4-1-5-18-7(17)3-2-6(15)16/h1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVLXHLVKWSBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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